Methyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate
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Overview
Description
Methyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate is a heterocyclic compound with a fused imidazole and pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization to form the target compound . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Methyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the structure of purines.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
- 7-Methyl-1H-imidazo[4,5-b]pyridine
- 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate
Uniqueness
Methyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate group, which can influence its reactivity and binding properties. This makes it a valuable scaffold in medicinal chemistry for the development of new therapeutic agents.
Properties
Molecular Formula |
C8H11N3O2 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-7-carboxylate |
InChI |
InChI=1S/C8H11N3O2/c1-13-8(12)5-2-9-3-6-7(5)11-4-10-6/h4-5,9H,2-3H2,1H3,(H,10,11) |
InChI Key |
GTXFHZXJVCAXBV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNCC2=C1N=CN2 |
Origin of Product |
United States |
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